![molecular formula C12H10Cl3NO2S B14501860 3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione CAS No. 64673-45-6](/img/structure/B14501860.png)
3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in various fields, including medicinal chemistry and organic synthesis
Preparation Methods
Chemical Reactions Analysis
3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethylsulfanyl group to a thiol or other reduced forms.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and trichloromethylsulfanyl moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions .
Comparison with Similar Compounds
Similar compounds to 3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione include other pyrrolidine-2,5-diones with different substituents. For example:
3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds have been studied for their inhibitory activity on carbonic anhydrase isoenzymes.
N-arylsuccinimides: These derivatives possess various biological activities, including antimicrobial and antitumor properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
64673-45-6 |
|---|---|
Molecular Formula |
C12H10Cl3NO2S |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
3-benzyl-1-(trichloromethylsulfanyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H10Cl3NO2S/c13-12(14,15)19-16-10(17)7-9(11(16)18)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
HXIIBCKUKPLMEI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)SC(Cl)(Cl)Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


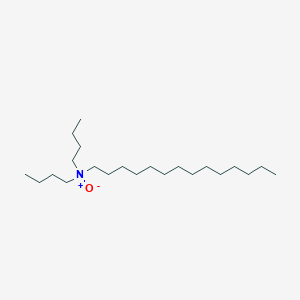
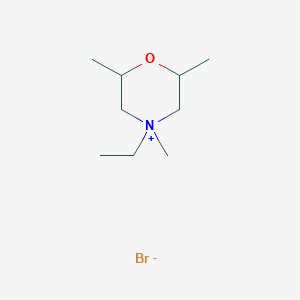
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
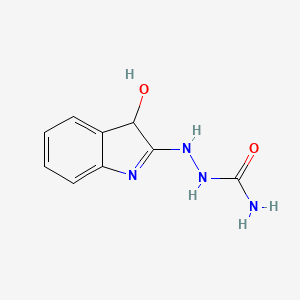
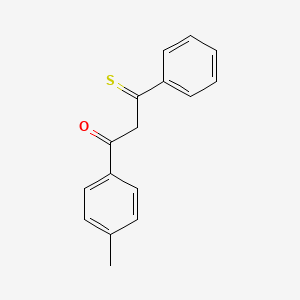

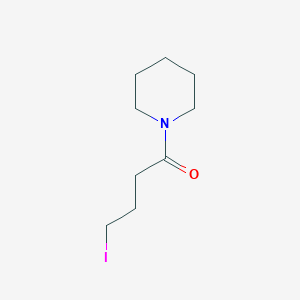
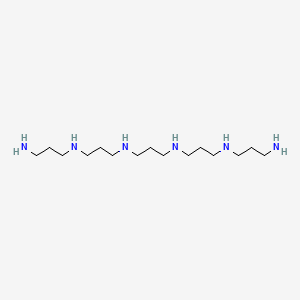
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
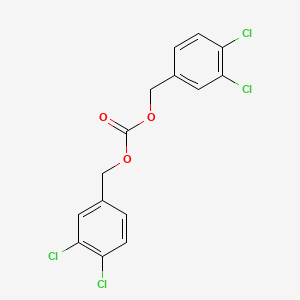
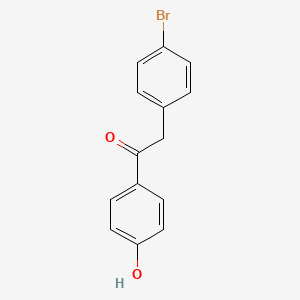
![8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline](/img/structure/B14501852.png)
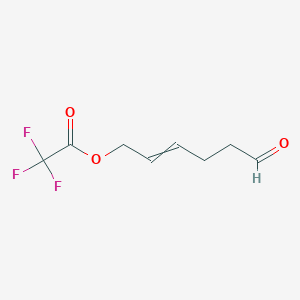
![6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one](/img/structure/B14501859.png)
